molecular formula C22H23N5O5 B14137264 Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate CAS No. 374703-79-4

Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate

Cat. No.: B14137264
CAS No.: 374703-79-4
M. Wt: 437.4 g/mol
InChI Key: FUYJFLPFIHTCKS-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including an isoquinoline derivative, a tetrazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions such as solvent choice, reagent concentration, and temperature control to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, tetrazole-containing molecules, and ester-functionalized compounds. Examples include:

Uniqueness

Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

374703-79-4

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

ethyl 4-[5-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)tetrazol-1-yl]benzoate

InChI

InChI=1S/C22H23N5O5/c1-4-30-22(28)13-5-7-15(8-6-13)27-21(23-24-25-27)18-17-14(9-10-26(18)2)11-16-19(20(17)29-3)32-12-31-16/h5-8,11,18H,4,9-10,12H2,1-3H3

InChI Key

FUYJFLPFIHTCKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC

Origin of Product

United States

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